molecular formula C17H17F2N3O2S B2600527 N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899958-64-6

N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2600527
CAS RN: 899958-64-6
M. Wt: 365.4
InChI Key: QBXWKLRTAKMZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as CP-673451, is a small molecule inhibitor of the protein kinase IκB kinase (IKKβ). It has shown potential in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Antimicrobial Applications

One study involved the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This research highlights the potential of N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide derivatives for combating bacterial and fungal infections due to their promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Antioxidant Mechanisms

Research on N-acetylcysteine (NAC), a related compound, offers insights into its role as a fast-acting antioxidant. This work provides evidence for the conversion of NAC into hydrogen sulfide and sulfane sulfur species, which could explain the immediate antioxidative and cytoprotective effects provided by NAC. Such mechanisms might be relevant for exploring the antioxidant properties of N-cyclopentyl derivatives (Ezeriņa et al., 2018).

Insecticide Development

Another area of application is in the development of novel insecticides. A study on sulfoxaflor, a new class of insecticides, demonstrates broad-spectrum efficacy against sap-feeding insects, which could inform the design of insecticides based on the N-cyclopentyl scaffold. Understanding the mode of action and effectiveness of sulfoxaflor might provide a foundation for developing new pest control solutions (Sparks et al., 2013).

Cancer Research

In the realm of cancer research, compounds derived from N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide might serve as scaffolds for developing new anticancer agents. Studies on various derivatives have explored their potential in inhibiting tumor growth, providing a promising avenue for therapeutic development (Zyabrev et al., 2022).

Future Directions

: Molecular Insight into Tree Pollen Sensitization Patterns: A Comprehensive Analysis of Allergenic Tree Families : S2888953 - N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide : Benchchem - N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

properties

IUPAC Name

N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S/c18-13-6-5-12(9-14(13)19)22-8-7-20-16(17(22)24)25-10-15(23)21-11-3-1-2-4-11/h5-9,11H,1-4,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXWKLRTAKMZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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